Lipoxin A4 Sodium Salt is a significant compound within the family of lipoxins, which are bioactive lipid mediators derived from arachidonic acid. Lipoxins play crucial roles in the resolution of inflammation and tissue homeostasis. Lipoxin A4, specifically, has been recognized for its potent anti-inflammatory properties and its ability to modulate leukocyte trafficking, making it a subject of interest in therapeutic applications related to inflammatory diseases.
Lipoxin A4 is biosynthesized primarily through the enzymatic action of lipoxygenases on arachidonic acid. This process involves transcellular metabolism where different cell types contribute to the synthesis of lipoxins. Lipoxin A4 Sodium Salt is a sodium salt form of this compound, enhancing its solubility and stability for research and therapeutic use.
Lipoxin A4 Sodium Salt belongs to the class of eicosanoids, specifically categorized as a lipoxygenase-derived metabolite. Eicosanoids include other biologically active compounds like prostaglandins and leukotrienes, all synthesized from membrane phospholipids via the arachidonic acid cascade.
The synthesis of Lipoxin A4 and its derivatives typically involves several methods:
In laboratory settings, synthetic pathways often utilize starting materials such as 2-deoxy-D-ribose and other chiral pools to achieve desired stereochemistry and yield. The longest linear sequence in some synthetic routes has been reported to involve six steps with yields ranging from 12% to 13% .
Lipoxin A4 participates in various biochemical reactions, primarily involving its interaction with specific receptors that mediate its anti-inflammatory effects.
The compound acts as a signaling molecule that can influence pathways related to apoptosis and inflammation resolution. For example, it has been shown to modulate caspase-1 activity, which is crucial in inflammatory responses .
Lipoxin A4 exerts its effects through several mechanisms:
Lipoxin A4 Sodium Salt has several scientific applications:
Lipoxin A4 (LXA4) is a specialized pro-resolving lipid mediator (SPM) derived enzymatically from arachidonic acid. Unlike pro-inflammatory eicosanoids, LXA4 actively promotes inflammation resolution and tissue homeostasis. Its sodium salt form enhances stability for research applications, facilitating studies of its biochemical properties.
LXA4 biosynthesis requires cell-cell interactions, where one cell type generates intermediates that neighboring cells convert to mature LXA4. This transcellular process occurs during inflammation resolution and involves distinct cellular partnerships:
Table 1: Transcellular Biosynthesis Pathways of LXA4
| Cell Pair | Intermediate Producer | Intermediate | LXA4 Producer | Key Enzyme | 
|---|---|---|---|---|
| Neutrophil-Platelet | Neutrophil | LTA4 | Platelet | 12-LOX | 
| Epithelial-Neutrophil | Epithelial cell | 15-HETE | Neutrophil | 5-LOX | 
| Endothelial-Leukocyte | Endothelial cell | 15-epi-HETE | Leukocyte | 5-LOX | 
This multicellular biosynthesis localizes LXA4 production to sites of inflammation, ensuring spatially resolved activity [1] [9].
LOX enzymes determine LXA4’s stereochemical specificity and tissue distribution:
Table 2: LOX Isoforms in LXA4 Biosynthesis
| Enzyme | Primary Cell Types | Product | Role in LXA4 Pathway | Regulators | 
|---|---|---|---|---|
| 5-LOX | Neutrophils, Monocytes | LTA4, 5-HETE | Produces LTA4 precursor | Ca²⁺, FLAP, ERK phosphorylation | 
| 12/15-LOX | Epithelial cells, Macrophages | 15-HETE, 12-HETE | Generates 15-HETE for transcellular conversion | IL-4, IL-13, IL-6 | 
| Platelet 12-LOX | Platelets | 12-HETE | Converts LTA4 to LXA4 | Cell adhesion mechanisms | 
Aspirin uniquely triggers the biosynthesis of a 15-epimer of LXA4:
LXA4 undergoes rapid enzymatic inactivation to limit its spatiotemporal activity:
Table 3: LXA4 Inactivation Metabolites and Enzymes
| Inactivation Pathway | Primary Enzyme | Metabolite | Biological Activity | Pathological Significance | 
|---|---|---|---|---|
| Dehydrogenation | 15-PGDH | 15-oxo-LXA4 | >90% reduced activity | Increased in chronic inflammation | 
| β-Oxidation | Peroxisomal acyl-CoA oxidase | 18-OH-LXA4, 20-OH-LXA4 | Inactive | Accelerated in cystic fibrosis | 
| Reduction | Carbonyl reductase | 13,14-dihydro-LXA4 | Partial agonist | Minor pathway | 
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1